6-phospho-2-dehydro-D-gluconate(1-)
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Overview
Description
6-phospho-2-dehydro-D-gluconate(1-) is a ketoaldonic acid phosphate. It is a conjugate base of a 6-phospho-2-dehydro-D-gluconic acid. It is a conjugate acid of a 6-phospho-2-dehydro-D-gluconate(3-).
Scientific Research Applications
Metabolic Pathways in Bacteria : 6-Phospho-D-gluconate plays a crucial role in bacterial metabolic pathways. In Pseudomonas fluorescens, it is involved in the Entner–Doudoroff pathway and the hexose monophosphate pathway. Its metabolism involves the action of enzymes like 6-phospho-D-gluconate dehydratase and 6-phospho-D-gluconate dehydrogenase (Stournaras, Butz, & Kurz, 1982).
Enzyme Assays and Properties : The enzyme 6-phospho-D-gluconate dehydrogenase from Gluconobacter suboxydans has been studied for its assay methods and properties. This enzyme is critical in the pentose phosphate pathway in carbohydrate metabolism (Adachi et al., 1982).
Regulatory Role in Plant Metabolism : 6-phospho-D-gluconate has been found to inhibit ribulose-1,5-diphosphate carboxylase in plants, suggesting a regulatory role in plant metabolism under certain conditions (Tabita & McFadden, 1972).
Biochemical Assays for Enzyme Activity : The compound has been used in the development of novel assay procedures for enzymes like dihydrofolate reductase, demonstrating its versatility in biochemical research (Rathod & Reyes, 1983).
Substrate Specificity Studies : The enzyme 6-phospho-D-gluconate dehydrogenase from Gluconobacter suboxydans shows unique substrate specificity and molecular properties compared to enzymes from other sources. This highlights its potential in studying enzyme-substrate interactions (Adachi et al., 1982).
Enzyme Kinetics and Thermodynamics : Studies on human gluconokinase phosphorylating gluconate to generate 6-phosphogluconate offer insights into the enzyme's kinetic and thermodynamic properties, contributing to our understanding of these biochemical processes (Rohatgi, Guðmundsson, & Rolfsson, 2015).
Gluconate Degradation Pathways : Research on Aspergillus niger reveals a nonphosphorylative pathway for gluconate degradation, where 6-phosphogluconate is not degraded under the same conditions. This finding is significant for understanding alternative metabolic pathways (Elzainy, Hassan, & Allam, 1973).
Properties
Molecular Formula |
C6H10O10P- |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+/m1/s1 |
InChI Key |
ZKUSPPOKDDRMIU-JJYYJPOSSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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